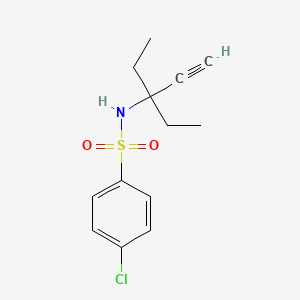
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide, also known as PD 173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1998 and has since been used in various scientific research studies to investigate its mechanism of action and effects.
Mechanism of Action
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 acts as a competitive inhibitor of FGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. By inhibiting FGFR signaling, 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 has been shown to have significant effects on various cellular processes, including cell proliferation, differentiation, and survival. In vitro studies have demonstrated that 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can induce apoptosis and inhibit cell growth in various cancer cell lines. In vivo studies have also shown that 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 has several advantages as a tool compound for scientific research. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and validated as a specific inhibitor of FGFR signaling. However, there are also some limitations to the use of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074. It has relatively low potency compared to other FGFR inhibitors, and its effects may be cell type-specific. Additionally, its inhibitory effects may be reversible, which can limit its usefulness in long-term studies.
Future Directions
There are several potential future directions for the use of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 in scientific research. One area of interest is the development of more potent and specific FGFR inhibitors based on the structure of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074. Another potential direction is the investigation of the effects of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 on other cellular pathways and processes, such as angiogenesis and immune response. Additionally, 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 could be used in combination with other therapeutic agents to enhance its efficacy in cancer treatment.
Synthesis Methods
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with diethyl propargylmalonate, followed by the reaction with sodium azide and reduction with lithium aluminum hydride. The final product is obtained after purification and isolation.
Scientific Research Applications
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. Aberrant activation of FGFR signaling has been implicated in the development and progression of various cancers, including breast, lung, and prostate cancer.
properties
IUPAC Name |
4-chloro-N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c1-4-13(5-2,6-3)15-18(16,17)12-9-7-11(14)8-10-12/h1,7-10,15H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFLMFQVTVDPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

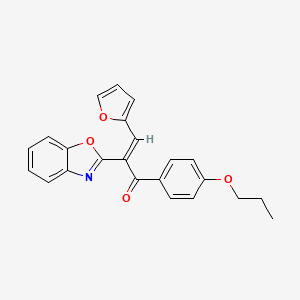
![methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5494942.png)
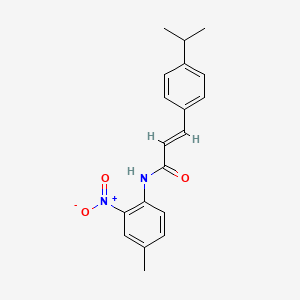
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5494964.png)
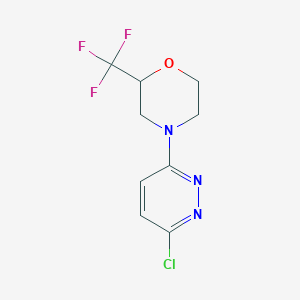

![N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5494987.png)
![N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5494989.png)
![3-({3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5494996.png)
![N-{(1R*,3S*)-3-[(cyclooctylamino)carbonyl]cyclopentyl}-3-hydroxybenzamide](/img/structure/B5495008.png)
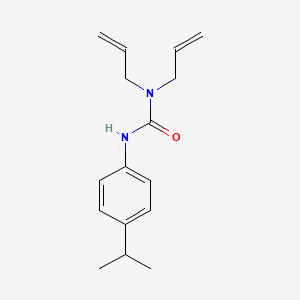

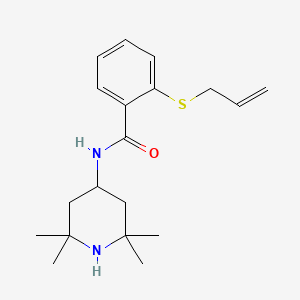
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid](/img/structure/B5495032.png)